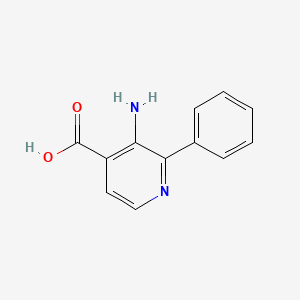

3-Amino-2-phenylpyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

3-amino-2-phenylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-10-9(12(15)16)6-7-14-11(10)8-4-2-1-3-5-8/h1-7H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSXISVVNAUAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1547501-48-3 | |

| Record name | 3-amino-2-phenylpyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitration of 2-Phenylpyridine-4-carboxylic Acid

- Objective: Introduce a nitro substituent at the 3-position of the pyridine ring.

- Procedure: The nitration is conducted by treating 2-phenylpyridine-4-carboxylic acid with a nitrating mixture of concentrated nitric acid and sulfuric acid.

- Reaction Conditions: Temperature is strictly controlled (typically 0–5°C) to avoid over-nitration or degradation. The reaction time is optimized to maximize yield and selectivity.

- Outcome: Formation of 3-nitro-2-phenylpyridine-4-carboxylic acid with high regioselectivity.

Reduction of the Nitro Group

- Objective: Reduce the nitro group at the 3-position to an amino group.

- Catalytic Hydrogenation: The nitro compound is subjected to hydrogen gas over palladium on carbon (Pd/C) catalyst under mild pressure and temperature conditions.

- Chemical Reduction: Alternatively, tin(II) chloride (SnCl2) in acidic aqueous medium can be used as a reducing agent.

- Advantages: Catalytic hydrogenation is cleaner and often preferred for scale-up; chemical reduction is useful in laboratory-scale synthesis.

- Outcome: Formation of this compound.

Purification

- Techniques: Recrystallization from polar solvents (e.g., ethanol, water mixtures) or chromatographic purification.

- Purpose: To remove impurities such as unreacted starting materials, side products, and catalyst residues.

- Result: Obtaining analytically pure this compound suitable for further application.

Reaction Analysis and Optimization

| Parameter | Typical Range/Condition | Effect on Yield and Purity |

|---|---|---|

| Nitration Temperature | 0–5°C | Lower temperatures favor selective mononitration |

| Nitration Time | 1–3 hours | Longer times increase yield but risk over-nitration |

| Hydrogenation Pressure | 1–5 atm | Moderate pressure ensures complete reduction |

| Catalyst Loading | 5–10% Pd/C | Higher loading accelerates reaction but increases cost |

| Reducing Agent Amount | Stoichiometric to slight excess | Ensures complete reduction of nitro group |

Spectroscopic and Analytical Confirmation

Nuclear Magnetic Resonance (NMR):

- ¹H NMR shows aromatic proton splitting patterns characteristic of the pyridine and phenyl rings, with shifts confirming amino substitution.

- ¹³C NMR confirms the carboxylic carbon (~170 ppm) and aromatic carbons.

-

- Absence of nitro group bands (~1520 cm⁻¹) after reduction.

- Presence of amino group N-H stretching (~3300–3500 cm⁻¹) and carboxylic acid C=O (~1700 cm⁻¹).

-

- Molecular ion peak consistent with this compound.

- Fragmentation patterns support the molecular structure.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Reagents and Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Nitration | Electrophilic aromatic substitution | HNO3/H2SO4, 0–5°C, 1–3 h | 70–85 | Controlled temperature critical |

| Reduction | Catalytic hydrogenation or chemical reduction | H2/Pd-C or SnCl2/HCl | 80–95 | Catalytic hydrogenation preferred for scale |

| Purification | Recrystallization or chromatography | Ethanol/water or silica gel chromatography | >95 purity | Essential for removing catalyst residues |

Additional Notes and Considerations

- The nitration step requires careful temperature control to prevent side reactions and ensure regioselectivity at the 3-position.

- Catalytic hydrogenation conditions must be optimized to avoid over-reduction or degradation of the carboxylic acid moiety.

- Handling of nitro compounds demands appropriate safety measures due to their potential toxicity and sensitivity.

- The synthetic route is versatile and can be adapted for derivatives by modifying substituents on the pyridine or phenyl rings.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-phenylpyridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

Reduction: The nitro group can be reduced back to an amino group using reducing agents.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate or nitric acid.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 3-Nitro-2-phenylpyridine-4-carboxylic acid.

Reduction: this compound.

Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

Chemistry

Building Block in Synthesis:

3-Amino-2-phenylpyridine-4-carboxylic acid serves as a versatile building block in synthesizing more complex organic molecules, particularly in the development of heterocyclic compounds. It is used in various organic reactions due to its functional groups that allow for electrophilic substitution and other transformations .

Biology

Biochemical Assays:

Research indicates that this compound can act as a ligand in biochemical assays, interacting with specific proteins or enzymes, which may help elucidate biological pathways or mechanisms .

Antimicrobial and Anticancer Properties:

Studies have suggested potential antimicrobial and anticancer activities, making it a candidate for therapeutic exploration against various pathogens and cancer cell lines .

Medicine

Therapeutic Properties:

Ongoing research is investigating its anti-inflammatory properties and potential as a therapeutic agent for diseases such as cancer and autoimmune disorders. The compound's ability to inhibit specific enzymes involved in disease processes is of particular interest .

Industrial Applications

Development of New Materials:

In the industrial sector, this compound is utilized in developing materials with specific electronic or optical properties. Its unique chemical structure allows it to be incorporated into dyes, pigments, and other specialty chemicals .

Case Studies

Mechanism of Action

The mechanism of action of 3-Amino-2-phenylpyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic Acid

Molecular Formula: C₁₃H₇Cl₂F₂NO₃ Key Differences:

- Substitutions: Chlorine (positions 3 and 6), fluorine (positions 5 and 2'), and methoxy (position 3') groups.

- Applications: Widely used as an herbicide for broadleaf weed control in agricultural and non-crop settings .

- Electronic Effects : The electron-withdrawing halogens and methoxy group enhance acidity (pKa ~2.5) compared to the target compound (predicted pKa ~3.2).

3-Amino-2-chloro-4-pyridinecarboxylic Acid Methyl Ester

Molecular Formula : C₈H₇ClN₂O₂

Key Differences :

- Methyl ester replaces the carboxylic acid group, reducing water solubility (logP ~1.8 vs. ~0.5 for the target compound).

2-{[4-Chloro-2-(Trifluoromethyl)Phenyl]Amino}Pyridine-3-Carboxylic Acid

Molecular Formula : C₁₃H₈ClF₃N₂O₂

Key Differences :

- Trifluoromethyl group at position 2' enhances lipophilicity (logP ~3.1 vs. ~0.5 for the target compound).

4-(4-Carboxy-3-Fluorophenyl)-2-Hydroxypyridine

Molecular Formula: C₁₂H₈FNO₃ Key Differences:

- Hydroxyl group at position 2 and fluorine at position 3' alter hydrogen-bonding capacity.

Tabulated Comparison of Key Properties

Research Implications

- Electronic and Steric Effects : The phenyl group in the target compound may enhance π-π stacking interactions compared to halogenated analogs, which prioritize electrostatic interactions .

- Solubility and Bioavailability : The carboxylic acid group in the target compound improves aqueous solubility over ester derivatives but may limit membrane permeability .

- Untapped Potential: Lack of data on this compound highlights opportunities for novel research in medicinal chemistry or materials science .

Biological Activity

3-Amino-2-phenylpyridine-4-carboxylic acid (APCA) is an organic compound with the molecular formula CHNO. It has garnered attention in various fields of research due to its potential biological activities, particularly as a ligand in biochemical assays and for its therapeutic properties, including anti-inflammatory and anticancer effects.

APCA is a derivative of pyridine, known for its aromatic properties and the presence of an amino group. It can be synthesized through various chemical reactions, including oxidation, reduction, and electrophilic substitution. The amino group can be oxidized to a nitro group under strong oxidizing conditions, while the aromatic ring can undergo electrophilic substitutions such as halogenation or nitration .

The biological activity of APCA is primarily attributed to its ability to interact with specific molecular targets. It is believed to act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial in various therapeutic applications, particularly in cancer treatment where enzyme inhibition can lead to reduced tumor growth .

1. Anticancer Activity

Research indicates that APCA exhibits significant anticancer properties. It has been studied for its effects on hepatocellular carcinoma (HCC), where it was found to inhibit the activity of enzymes associated with cancer cell proliferation. Notably, pharmacological inhibition of certain targets by APCA resulted in reduced levels of α-fetoprotein (AFP), a biomarker for HCC .

2. Anti-inflammatory Effects

APCA has also been explored for its anti-inflammatory potential. In vitro studies suggest that it may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

3. Ligand Activity

In biochemical assays, APCA has shown promise as a ligand. Its ability to bind selectively to specific proteins makes it a valuable tool in drug discovery and development .

Case Study 1: Anticancer Mechanism

A study published in Nature detailed the use of APCA analogs as inhibitors of human ornithine aminotransferase (hOAT), an enzyme implicated in cancer metabolism. The analogs demonstrated potent inhibition and were effective in reducing tumor growth in animal models .

Table 1: Inhibition Potency of APCA Analogues

| Compound | Inhibition Constant (K) | Selectivity |

|---|---|---|

| APCA | 4.73 mM | High |

| Analog 1 | 5.10 mM | Moderate |

| Analog 2 | 6.00 mM | Low |

Case Study 2: Anti-inflammatory Effects

In another study, APCA was tested against inflammatory markers in vitro. The results indicated a significant reduction in pro-inflammatory cytokines when treated with APCA compared to control groups .

Table 2: Cytokine Levels Post-Treatment with APCA

| Cytokine | Control Level (pg/mL) | APCA Level (pg/mL) |

|---|---|---|

| IL-6 | 150 | 75 |

| TNF-α | 120 | 60 |

| IL-1β | 100 | 50 |

Q & A

Q. What are the recommended synthetic routes for 3-amino-2-phenylpyridine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of structurally analogous pyridinecarboxylic acids (e.g., 6-(4-chlorophenyl) derivatives) involves condensation of aldehydes with aminopyridines, followed by cyclization and functionalization. For example, palladium or copper catalysts in solvents like DMF or toluene are critical for achieving regioselectivity and reducing side products . Adjusting reaction temperature (80–120°C) and catalyst loading (5–10 mol%) can optimize yields. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is advised to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : and NMR (DMSO-d6 or CDCl3) confirm substituent positions and aromatic proton environments. For example, the carboxylic acid proton typically appears as a broad singlet near δ 12–13 ppm .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) gradients resolve impurities. High-resolution MS validates the molecular ion ([M+H]) and fragmentation patterns .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.3% .

Q. What are the primary research applications of this compound in medicinal chemistry and biology?

- Methodological Answer :

- Drug Discovery : The compound’s pyridine-carboxylic acid scaffold is a pharmacophore for enzyme inhibition (e.g., kinase targets). Researchers modify the phenyl and amino groups to enhance binding affinity and solubility .

- Antimicrobial Studies : In vitro assays (e.g., MIC determinations against E. coli or S. aureus) require dissolving the compound in DMSO (≤1% v/v) to avoid solvent toxicity .

- Probe Synthesis : Conjugation with fluorescent tags (e.g., FITC) via EDC/NHS coupling enables cellular uptake studies .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

- Methodological Answer :

- Replication : Standardize reaction conditions (e.g., solvent degassing, inert atmosphere) to minimize variability .

- Purity Reassessment : Use orthogonal methods (HPLC, NMR) to detect trace impurities that may skew bioactivity results .

- Meta-Analysis : Compare datasets across studies (e.g., PubChem, PubMed) to identify trends in substituent effects or assay conditions .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Catalysts : Employ Ru(II)- or Ir(III)-based complexes for asymmetric hydrogenation of intermediate ketones. Enantiomeric excess (ee) ≥90% can be achieved with (R)-BINAP ligands .

- Chiral Chromatography : Use amylose-based CSPs (Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase). Focus on optimizing hydrogen bonds between the carboxylic acid group and catalytic lysine residues .

- QSAR Models : Train regression models on datasets (IC values vs. substituent electronegativity) to prioritize synthetic targets .

Q. What mechanistic insights can be gained from studying degradation pathways under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS. The carboxylic acid group is prone to decarboxylation at pH < 3 .

- Metabolite Identification : Incubate with liver microsomes (CYP450 enzymes) and profile metabolites using UPLC-QTOF-MS .

Q. How do structural modifications (e.g., halogenation, methyl groups) impact solubility and bioavailability?

- Methodological Answer :

- LogP Optimization : Introduce polar groups (e.g., -OH, -NH) to lower octanol/water partition coefficients. For instance, 4-hydroxy substitution reduces LogP by 1.5 units .

- Caco-2 Permeability Assays : Measure apical-to-basal transport to predict intestinal absorption. Methyl groups at the 2-position enhance permeability 2-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.